molecular formula C19H17FN2O2S B2725694 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide CAS No. 895780-67-3

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide

Cat. No.: B2725694
CAS No.: 895780-67-3
M. Wt: 356.42
InChI Key: GTSBKKLNARPCFC-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a methoxybenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

Target of Action

The compound N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide is a thiazole derivative . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . The specific interactions of this compound with its targets would depend on the nature of the targets and the compound’s chemical structure.

Biochemical Pathways

Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Thiazole derivatives are an active area of research due to their wide range of biological activities. Future research could involve the synthesis of new thiazole derivatives, investigation of their biological activities, and development of drugs based on these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the corresponding amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring and have been shown to exhibit various biological activities.

    Fluorophenyl Derivatives: Compounds containing a fluorophenyl group are known for their enhanced stability and reactivity.

Uniqueness

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-24-17-7-5-13(6-8-17)18(23)21-10-9-16-12-25-19(22-16)14-3-2-4-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSBKKLNARPCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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